Product packaging for 6-Ethylpicolinimidamide hydrochloride(Cat. No.:CAS No. 112736-14-8)

6-Ethylpicolinimidamide hydrochloride

Cat. No.: B1339925
CAS No.: 112736-14-8
M. Wt: 185.65 g/mol
InChI Key: QSPYVXZHXZGYQU-UHFFFAOYSA-N
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Description

6-Ethylpicolinimidamide hydrochloride (CAS 112736-14-8) is a chemical compound with the molecular formula C8H12ClN3 and a molecular weight of 185.65 g/mol . Its SMILES notation is N=C(N)C1=NC(CC)=CC=C1.[H]Cl , and it is assigned the MDL number MFCD12755688 . This compound serves as a versatile building block and key intermediate in chemical synthesis, particularly in the formation of various pharmaceuticals, agrochemicals, and advanced materials . In organic chemistry, it is commonly employed for the synthesis of complex heterocyclic compounds through various transformations, including halogenation, alkylation, and cyclization reactions . Its unique structural features allow for precise control over regioselectivity and stereochemistry in synthesis pathways, making it a valuable tool for chemists in the development of novel compounds with diverse applications . Additionally, this compound exhibits excellent solubility in common organic solvents, which facilitates its incorporation into different reaction systems . For optimal stability, this product should be stored under an inert atmosphere at 2-8°C . Safety Information: This product has the GHS signal word "Warning" and is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn when handling this material. Disclaimer: This product is for research use only and is not intended for human or animal use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12ClN3 B1339925 6-Ethylpicolinimidamide hydrochloride CAS No. 112736-14-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethylpyridine-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.ClH/c1-2-6-4-3-5-7(11-6)8(9)10;/h3-5H,2H2,1H3,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPYVXZHXZGYQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10558062
Record name 6-Ethylpyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112736-14-8
Record name 6-Ethylpyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathway Investigations for 6 Ethylpicolinimidamide Hydrochloride

Elucidation of Synthetic Pathways and Reaction Mechanisms

The formation of 6-ethylpicolinimidamide (B13336406) hydrochloride can be conceptualized through a logical sequence of reactions, starting from more readily available precursors. The elucidation of these pathways is based on well-known organic reactions applicable to the pyridine (B92270) core and the introduction of the imidamide functionality.

A plausible multi-step synthesis for 6-ethylpicolinimidamide hydrochloride initiates with the preparation of 6-ethyl-2-cyanopyridine. This intermediate is crucial as the nitrile group is the direct precursor to the picolinimidamide (B1582038) functionality. There are several established methods for the synthesis of 2-cyanopyridines that can be adapted for this purpose. chemicalbook.comthieme-connect.degoogle.com

One common strategy involves the dehydration of the corresponding amide, 6-ethylpicolinamide (B1628317). This dehydration can be achieved using various reagents. nih.gov Alternatively, direct cyanation of the pyridine ring can be employed, though this may present challenges in achieving the desired regioselectivity. thieme-connect.de A patented method describes the synthesis of 2-cyanopyridines by reacting 1,3-dienes with cyanogen (B1215507) at high temperatures, which could be adapted for precursors of 6-ethylpyridine. google.com

Once 6-ethyl-2-cyanopyridine is obtained, the next critical step is its conversion to this compound. The most direct and historically significant method for this transformation is the Pinner reaction. wikipedia.orgdrugfuture.comjk-sci.comorganic-chemistry.org This reaction involves treating the nitrile with an alcohol in the presence of anhydrous hydrogen chloride to form an imino ester hydrochloride, also known as a Pinner salt. wikipedia.orgorganic-chemistry.org This intermediate is then reacted with ammonia (B1221849) to yield the desired amidine. drugfuture.com The final product is the hydrochloride salt of the amidine.

A plausible reaction pathway is outlined below:

Formation of 6-ethyl-2-cyanopyridine:

From 6-ethylpicolinamide: Dehydration of 6-ethylpicolinamide using a suitable dehydrating agent.

Direct Cyanation: Introduction of a cyano group at the 2-position of the 6-ethylpyridine ring.

Formation of this compound via the Pinner Reaction:

Reaction of 6-ethyl-2-cyanopyridine with an alcohol (e.g., ethanol) and anhydrous hydrogen chloride to form the corresponding ethyl picolinimidate hydrochloride (Pinner salt).

Ammonolysis of the Pinner salt to produce 6-ethylpicolinimidamide, which, in the presence of HCl, exists as the hydrochloride salt.

Catalysis plays a significant role, particularly in the synthesis of the 6-ethyl-2-cyanopyridine intermediate. For instance, the dehydration of 6-ethylpicolinamide to 6-ethyl-2-cyanopyridine can be catalyzed by various transition metal complexes. nih.gov Palladium-catalyzed methods have been developed for the synthesis of nitriles from amides. nih.gov Fluoride-catalyzed dehydration of primary amides using hydrosilanes also presents a mild and efficient route. organic-chemistry.org

In the context of the Pinner reaction itself, the process is acid-catalyzed, with hydrogen chloride acting as both the catalyst and a reactant to form the hydrochloride salt. wikipedia.org Lewis acids have also been explored as promoters for Pinner-type reactions, offering a milder alternative to strong acids. nih.gov

Optimization of Reaction Conditions for Yield and Selectivity

For the synthesis of the 6-ethyl-2-cyanopyridine intermediate via amide dehydration, temperature and solvent are critical parameters. For example, in palladium-catalyzed dehydration, reactions are often carried out at elevated temperatures in solvents like toluene. nih.govorganic-chemistry.org The choice of solvent can influence the solubility of reactants and catalysts, thereby affecting reaction rates and yields.

In the Pinner reaction, temperature control is crucial as the imino ester hydrochloride intermediate can be thermally unstable. wikipedia.orgjk-sci.com These reactions are typically carried out at low temperatures to prevent the formation of byproducts such as amides and alkyl chlorides. wikipedia.orgjk-sci.com The reaction is generally performed under anhydrous conditions, as the presence of water can lead to the hydrolysis of the intermediate to form an ester. wikipedia.org The pressure is usually atmospheric, although for gaseous reactants like anhydrous HCl, careful control of its introduction is necessary.

Catalyst/ReagentSolventTemperature (°C)Yield (%)
Pd(OAc)₂/dppfToluene110High
TBAF/PhSiH₃TolueneRoom Temp>99
SOCl₂DichloromethaneRefluxGood
P₂O₅-High TempVariable

This table presents a generalized summary of conditions for nitrile synthesis from amides and is for illustrative purposes.

Advanced Synthetic Techniques in this compound Production

Modern synthetic methodologies could offer more efficient and environmentally friendly routes to this compound. For the synthesis of the 2-cyanopyridine (B140075) precursor, flow chemistry techniques could be employed to improve safety and scalability, especially when handling potentially hazardous reagents. chemicalbook.com Microwave-assisted organic synthesis is another advanced technique that can accelerate reaction rates and improve yields in the dehydration of amides.

For the Pinner reaction and subsequent ammonolysis, the use of solid-supported acid catalysts could simplify the work-up procedure and allow for catalyst recycling. Additionally, enzymatic methods for the hydration of nitriles to amides are well-established and could potentially be reversed or adapted for the synthesis of amidines, offering a green alternative to traditional chemical methods. sioc-journal.cn

Flow Chemistry Applications in Picolinimidamide Synthesis

Continuous flow chemistry has emerged as a powerful technology in pharmaceutical and chemical manufacturing, offering significant advantages over traditional batch processing. researchgate.netmdpi.com The application of flow chemistry to the synthesis of picolinimidamide derivatives, including this compound, presents opportunities for improved reaction control, enhanced safety, and streamlined scalability. researchgate.net

In a hypothetical flow synthesis, reactants would be continuously pumped through a network of tubes and reactors, allowing for precise control over parameters such as temperature, pressure, and reaction time. unimi.it This level of control is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates, which can be handled more safely in the small, contained volumes of a flow reactor. nih.gov For a multi-step synthesis, individual flow reactors can be connected in sequence, enabling the continuous production of the final product without the need for isolating and purifying intermediates at each stage. mdpi.com This integration can significantly reduce production time and waste. researchgate.net

For instance, a key step in the synthesis, such as the amination of a nitrile precursor, could be performed in a packed-bed reactor containing an immobilized catalyst. This setup would facilitate easy separation of the product from the catalyst and allow for catalyst recycling, improving process efficiency.

Table 1: Comparison of Hypothetical Batch vs. Flow Synthesis for a Key Picolinimidamide Formation Step

Parameter Conventional Batch Process Continuous Flow Process
Reaction Volume Large, single vessel (e.g., 100 L) Small, continuous volume (e.g., 10 mL reactor)
Heat Transfer Limited by surface area-to-volume ratio Excellent, high surface area-to-volume ratio
Safety Higher risk with hazardous reagents/exotherms Enhanced safety, small volumes of reagents
Scalability Complex, requires re-optimization Simpler, achieved by extending run time
Process Control Moderate, potential for localized hot spots Precise control of temperature, pressure, and time

| Productivity | Dependent on batch size and cycle time | High throughput via continuous operation |

Green Chemistry Approaches for this compound Synthesis

Green chemistry principles aim to design chemical processes that minimize environmental impact and reduce the use of hazardous substances. rsc.orgmdpi.com Applying these principles to the synthesis of this compound can lead to more sustainable and economically viable production methods. rasayanjournal.co.inscilit.com

Key green chemistry strategies applicable to this synthesis include:

Catalysis: Utilizing catalytic methods instead of stoichiometric reagents reduces waste. For example, the synthesis could employ transition metal catalysts, such as cobalt or palladium, to facilitate C-H activation or cross-coupling reactions, which are more atom-economical than traditional methods. chim.itresearchgate.netnih.gov

Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids can significantly reduce the environmental footprint of the process. ejcmpr.com Solvent-free, or mechanochemical, synthesis is another advanced approach that eliminates solvent use entirely. mdpi.com

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes, thereby reducing energy consumption. mdpi.com

Renewable Feedstocks: While more challenging, sourcing starting materials from renewable biomass instead of petrochemicals is a long-term goal of green chemistry.

A potential green synthetic pathway might involve the catalytic amidation of a 6-ethylpicolinic acid derivative, followed by a dehydration step to form the nitrile, and subsequent conversion to the imidamide using a greener catalyst and solvent system.

Table 2: Comparison of Traditional vs. Green Synthetic Route for this compound

Synthesis Step Traditional Approach Green Chemistry Approach
Amide Formation Use of stoichiometric coupling agents (e.g., DCC), generating significant solid waste. jocpr.com Direct catalytic amidation using a reusable catalyst (e.g., boric acid), with water as the only byproduct.
Solvent Choice Chlorinated solvents (e.g., Dichloromethane) or polar aprotic solvents (e.g., DMF). Use of safer, biodegradable solvents like 2-Methyltetrahydrofuran (2-MeTHF) or Cyrene.
Energy Input Prolonged heating under reflux for several hours. Microwave-assisted reaction completed in minutes, reducing energy usage. mdpi.com

| Purification | Multi-step extraction and column chromatography using large volumes of solvent. | Crystallization from a green solvent system or use of supercritical fluid chromatography. |

Considerations for Scalable Synthesis of this compound

Scaling up the synthesis of a chemical compound from the laboratory bench to industrial production presents a unique set of challenges. nih.gov For this compound, careful consideration of several factors is crucial for a safe, efficient, and reproducible large-scale process. nih.govresearchgate.net

Key considerations include:

Process Safety: A thorough hazard analysis of each step is required to identify potential risks, such as runaway reactions or the handling of toxic reagents.

Reaction Kinetics and Thermodynamics: Understanding the reaction kinetics and heat flow is essential for designing appropriate reactor systems and ensuring effective temperature control to prevent side reactions and ensure product quality.

Raw Material Sourcing: The availability, cost, and purity of starting materials must be evaluated for large-scale production.

Downstream Processing: The isolation and purification of the final product are critical. The choice of crystallization solvent, filtration method, and drying conditions must be optimized to ensure high purity and yield of the hydrochloride salt. nih.gov

Waste Management: Developing a strategy for treating and disposing of waste streams in an environmentally responsible manner is a critical component of scalable synthesis.

The final step of forming the hydrochloride salt, for instance, requires precise control over the addition of hydrochloric acid to ensure the desired crystalline form is produced consistently and to avoid impurities. nih.gov

Table 3: Key Parameters for Scalable Synthesis

Parameter Laboratory Scale (grams) Industrial Scale (kilograms) Key Considerations for Scale-Up
Heat Management Simple heating mantle or oil bath. Jacketed reactors with precise temperature control systems. Efficient heat dissipation is critical to prevent runaway reactions and byproduct formation.
Reagent Addition Manual addition via pipette or funnel. Automated, controlled-rate pumping systems. Control of addition rate is crucial for managing reaction exotherms and maintaining stoichiometry.
Mixing Efficiency Magnetic stir bar. Mechanical overhead stirrers with optimized impeller design. Ensuring homogeneity is vital for consistent reaction progress and to avoid localized concentration gradients.
Product Isolation Buchner funnel filtration. Centrifuges or filter-dryers (Nutsche filters). Efficiency and safety of solid-liquid separation and handling of large quantities of wet cake.

| Process Analytics | Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR). | In-line monitoring with Process Analytical Technology (PAT) like HPLC, FTIR. | Real-time monitoring allows for better process control and ensures consistent product quality. |

Computational and Theoretical Studies of 6 Ethylpicolinimidamide Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about electron distribution, molecular geometry, and energy levels.

Density Functional Theory (DFT) Investigations of 6-Ethylpicolinimidamide (B13336406) Hydrochloride

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which is a simpler, three-dimensional quantity. For a molecule like 6-Ethylpicolinimidamide hydrochloride, a typical DFT study would involve:

Geometry Optimization: The first step is to find the most stable three-dimensional arrangement of atoms—the molecule's equilibrium geometry. This is achieved by calculating the forces on each atom and adjusting their positions until the total energy of the molecule is at a minimum.

Electronic Properties: Once the geometry is optimized, various electronic properties can be calculated. These include the distribution of electric charge, the dipole moment, and the polarizability, which describe how the molecule's electron cloud is distorted by an external electric field.

Vibrational Frequencies: DFT calculations can predict the vibrational spectra (e.g., infrared and Raman) of the molecule. Each calculated frequency corresponds to a specific mode of atomic motion, and comparison with experimental spectra can help to confirm the calculated structure.

A hypothetical data table for key DFT-calculated parameters might look like this:

ParameterCalculated ValueUnits
Total Energy[Value]Hartrees
Dipole Moment[Value]Debye
Highest Occupied Molecular Orbital (HOMO) Energy[Value]eV
Lowest Unoccupied Molecular Orbital (LUMO) Energy[Value]eV
HOMO-LUMO Gap[Value]eV

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. youtube.com It focuses on the two most important orbitals in a molecule: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO: This is the outermost orbital containing electrons. It represents the ability of the molecule to donate electrons, acting as a nucleophile. youtube.com The energy of the HOMO is related to the ionization potential.

LUMO: This is the innermost orbital that is empty of electrons. It represents the ability of the molecule to accept electrons, acting as an electrophile. youtube.com The energy of the LUMO is related to the electron affinity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more likely to be reactive.

Visualizing the spatial distribution of the HOMO and LUMO provides insights into where the molecule is most likely to react. For this compound, one would expect the HOMO to be localized on electron-rich areas, such as the nitrogen atoms, while the LUMO might be distributed over the aromatic ring and the imine group.

Molecular Modeling and Conformational Analysis of this compound

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. Conformational analysis is a specific application that focuses on identifying the different spatial arrangements (conformations) of a molecule and their relative energies.

For a flexible molecule like this compound, which has rotatable bonds (e.g., around the ethyl group), multiple low-energy conformations may exist. A conformational search would be performed using methods like molecular mechanics or semi-empirical methods to explore the potential energy surface. The resulting conformations would then typically be re-optimized at a higher level of theory, such as DFT, to obtain accurate relative energies. This analysis is crucial as the biological activity or reactivity of a molecule can be highly dependent on its preferred conformation.

Prediction of Reaction Mechanisms and Intermediates via Computational Chemistry

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. researchgate.netrsc.org By mapping the potential energy surface, researchers can identify reactants, products, and any transient species such as transition states and intermediates. researchgate.net

For this compound, one could investigate potential reactions such as hydrolysis or reactions with biological nucleophiles. The process would involve:

Proposing a Reaction Pathway: Based on chemical intuition, a plausible mechanism is proposed.

Locating Stationary Points: The geometries of the reactants, products, intermediates, and transition states are optimized.

Calculating Energies: The energies of all stationary points are calculated to determine the reaction's energy profile. The energy difference between the reactants and the highest-energy transition state gives the activation energy, which is a key factor in determining the reaction rate.

Verifying Transition States: A frequency calculation is performed on the transition state structure. A genuine transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. researchgate.net

These computational studies can provide detailed insights into reaction feasibility and selectivity that are often difficult to obtain experimentally. researchgate.net

Structure-Activity Relationship (SAR) Derivations from Theoretical Data

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. nih.gov Computational methods can provide a wealth of theoretical descriptors that can be used to build quantitative structure-activity relationship (QSAR) models.

For this compound, a QSAR study would involve calculating a range of descriptors from its computed structure, such as:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific shape indices.

Lipophilic Descriptors: LogP (partition coefficient), which describes the molecule's solubility in water versus lipids.

These descriptors, calculated for a series of related compounds, would then be correlated with their experimentally measured biological activity using statistical methods. The resulting QSAR model can be used to predict the activity of new, unsynthesized compounds and to guide the design of molecules with improved properties. nih.gov

Molecular Interactions and Coordination Chemistry of 6 Ethylpicolinimidamide Hydrochloride

Supramolecular Assembly and Crystal Engineering:The final section was designed to investigate how 6-Ethylpicolinimidamide (B13336406) hydrochloride could be used as a building block to create larger, organized structures. This field of crystal engineering is vital for the design of new materials with specific properties.

Unfortunately, the foundational research required to populate these sections with accurate and detailed findings is not present in the current body of scientific literature. Further experimental research would be necessary to elucidate the chemical behaviors outlined in the proposed article structure.

Mechanistic Research on the Biological Activity of 6 Ethylpicolinimidamide Hydrochloride Analogs

Exploration of Molecular Targets and Binding Mechanisms in In Vitro Systems

Picolinamide (B142947) derivatives have been noted for their activity as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. nih.govresearchgate.net Molecular docking studies on these related compounds suggest that they can interact with both the catalytic and peripheral anionic sites of these enzymes. nih.govresearchgate.net This dual-binding capability is a key aspect of their inhibitory mechanism.

Furthermore, some pyridine-containing compounds have been identified as inhibitors of hematopoietic progenitor kinase 1 (HPK1), a critical regulator of T cell activation, suggesting a potential role in cancer immunotherapy. nih.gov The specific binding interactions for these molecules often involve hydrogen bonding and hydrophobic interactions within the kinase domain.

Another area of investigation for structurally similar compounds is their antibacterial activity, particularly against Clostridioides difficile. nih.gov While the precise molecular target in this context is still under investigation, it is believed to involve essential bacterial enzymes or proteins. nih.gov

Table 1: Potential Molecular Targets of Picolinimidamide (B1582038) Analogs Based on Structurally Related Compounds

Potential Target ClassSpecific Example(s)Basis for Inference
EnzymesAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Studies on picolinamide derivatives nih.govresearchgate.net
KinasesHematopoietic progenitor kinase 1 (HPK1)Research on pyridine-2-carboxamide analogs nih.gov
Bacterial ProteinsEssential enzymes in Clostridioides difficileInvestigations into picolinamide antibacterials nih.gov
ReceptorsP2X7 Receptor (P2X7R)Studies on quinoline-carboxamide derivatives nih.gov

Elucidation of Cellular Pathway Modulation by Picolinimidamide Derivatives

The interaction of picolinimidamide derivatives with their molecular targets can be expected to modulate various cellular pathways. Drawing parallels from related structures, we can postulate several potential mechanisms.

Enzymatic Inhibition or Activation Studies

Studies on picolinamide derivatives have demonstrated their capacity for enzymatic inhibition. For instance, certain analogs exhibit mixed-type inhibition against acetylcholinesterase, indicating that they can bind to both the free enzyme and the enzyme-substrate complex. nih.govresearchgate.net This mode of inhibition can be particularly effective in reducing enzymatic activity. The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Table 2: Enzymatic Inhibition Data for Picolinamide Derivatives

Compound ClassTarget EnzymeInhibition TypeReported IC50 Range
Picolinamide derivativesAcetylcholinesterase (AChE)Mixed-type2.49 µM and higher nih.govresearchgate.net
Pyridine-2-carboxamidesHematopoietic progenitor kinase 1 (HPK1)Not specifiedPotent inhibition reported nih.gov

Receptor Interaction Profiling

While direct receptor interaction profiling for 6-ethylpicolinimidamide (B13336406) hydrochloride is not available, studies on analogous structures containing carboxamide and quinoline (B57606) moieties have shown them to act as antagonists for the P2X7 receptor (P2X7R). nih.gov This receptor is implicated in various pathological conditions, including cancer. Antagonism of P2X7R can lead to the induction of apoptosis in cancer cells. nih.gov The binding affinity of these compounds to the receptor is a critical determinant of their antagonist activity.

Comparative Analysis of Structural Modifications on Biological Mechanisms within the Picolinimidamide Class

The biological activity of picolinamide and related pyridine (B92270) derivatives is significantly influenced by their chemical structure. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds.

Impact of Ethyl Substitution on Specific Biological Responses

The presence and position of substituents on the pyridine ring can dramatically alter the biological activity of picolinamides. For example, in the context of antibacterial activity against C. difficile, specific substitution patterns on the picolinamide core have been shown to impart selectivity. nih.gov While the specific impact of a 6-ethyl substitution on a picolinimidamide core has not been detailed in available literature, general principles of medicinal chemistry suggest it could influence factors such as lipophilicity, steric interactions with the binding site, and metabolic stability. An ethyl group, being a small alkyl group, could potentially enhance binding through hydrophobic interactions within a corresponding pocket of a target protein.

Structure-Mechanism Relationships for Picolinimidamide Derivatives

For picolinamide derivatives acting as acetylcholinesterase inhibitors, the position of side chains has been shown to markedly influence inhibitory activity and selectivity. nih.gov Molecular docking studies of these compounds have revealed that specific substitutions can optimize interactions with key amino acid residues in the active site of the enzyme. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for 6 Ethylpicolinimidamide Hydrochloride

Development of Novel Synthetic Methodologies

The synthesis of picolinimidamide (B1582038) derivatives is a critical step in enabling extensive biological evaluation. While classical methods for amidine synthesis, such as the Pinner reaction, are well-established, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes. semanticscholar.org The direct nucleophilic addition of an amine to a nitrile is considered a highly atom-economic method for preparing amidines. mdpi.com

Below is a hypothetical comparison of a classical synthetic route with a potential novel methodology:

FeatureClassical Pinner SynthesisProposed Novel Methodology (e.g., Pd-catalyzed C-H Amination)
Starting Materials 6-Ethylpicolinonitrile, Alcohol, HCl, Ammonia (B1221849)6-Ethylpyridine, Amine source
Number of Steps 2-31
Reaction Conditions Anhydrous, low temperatureMilder conditions, broader substrate scope
Atom Economy ModerateHigh
Potential for Derivatization LimitedHigh (late-stage functionalization)

This table presents a hypothetical comparison for illustrative purposes.

Expansion of Mechanistic Biological Research in Advanced In Vitro Models

To better understand the therapeutic potential of 6-Ethylpicolinimidamide (B13336406) hydrochloride, it is imperative to move beyond traditional 2D cell cultures and utilize advanced in vitro models that more accurately recapitulate human physiology. nih.gov These complex in vitro models, such as patient-derived organoids and organ-on-a-chip systems, offer a more nuanced understanding of a compound's efficacy and mechanism of action. nih.govnih.gov

For instance, if 6-Ethylpicolinimidamide hydrochloride is being investigated as an anticancer agent, its effects could be studied in tumor organoids derived from different patients. mdpi.com This would not only provide insights into its general efficacy but also help identify potential biomarkers for patient stratification. mdpi.com Organ-on-a-chip models could be employed to study the compound's effects on specific organs or to model complex biological barriers like the blood-brain barrier. nih.gov These advanced models allow for the investigation of drug-drug interactions and the assessment of potential off-target effects in a more physiologically relevant context. nih.gov

A hypothetical study design using advanced in vitro models could involve:

Model TypeResearch QuestionPotential Readouts
Patient-Derived Tumor Organoids Efficacy against specific cancer subtypesCell viability, apoptosis induction, biomarker expression
Gut-on-a-Chip Oral bioavailability and intestinal metabolismPermeability coefficient, metabolite identification
Liver-on-a-Chip Potential for drug-induced liver injuryCytotoxicity, enzyme inhibition, gene expression changes

This table presents a hypothetical study design for illustrative purposes.

Integration of Artificial Intelligence and Machine Learning in Picolinimidamide Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and development. researchgate.net In the context of this compound research, AI can be leveraged at multiple stages, from initial hit identification to lead optimization. nih.gov ML algorithms can be trained on large datasets of chemical structures and biological activities to predict the potential therapeutic effects and off-target liabilities of novel picolinimidamide derivatives. mdpi.com

The potential applications of AI in this research are vast:

Predictive Modeling: QSAR models to predict the activity of new analogues. nih.gov

De Novo Drug Design: Generative models to create novel picolinimidamide structures. mdpi.com

Data Analysis: ML algorithms to interpret data from high-throughput screening and multi-omics studies. nih.gov

Interdisciplinary Approaches in this compound Investigations

The comprehensive investigation of this compound will necessitate a highly interdisciplinary approach, bringing together experts from various fields. mdpi.com Organic chemists will be crucial for developing novel synthetic routes, while computational chemists can use molecular modeling to guide the design of new analogues. semanticscholar.orgmdpi.com Biologists and pharmacologists will be responsible for conducting in vitro and in vivo studies to evaluate the compound's efficacy and mechanism of action. mdpi.com

Furthermore, collaboration with data scientists will be essential for leveraging AI and ML tools. mdpi.com Bioengineers can contribute to the development of advanced in vitro models, and clinicians can provide valuable insights into the unmet medical needs that could potentially be addressed by this class of compounds. nih.gov Such a collaborative effort will be vital for accelerating the translation of basic research findings into potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-ethylpicolinimidamide hydrochloride, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves coupling reactions using palladium catalysts (e.g., PdCl₂ adducts) under controlled conditions. For example, decarboxylative cross-coupling of picolinic acid derivatives with aryl halides in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C can yield intermediates . Post-synthesis, recrystallization in methanol/water mixtures or isopropanol at low temperatures (−15°C to −5°C) enhances purity. High-performance liquid chromatography (HPLC) with UV detection (e.g., 99.5% purity threshold) is critical for validation .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ to verify ethyl and picolinimidamide moieties.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]⁺ or [M−Cl]⁺).
  • X-ray Crystallography : For unambiguous structural determination, particularly if novel polymorphs are suspected .
  • Elemental Analysis : Validate stoichiometry (C, H, N, Cl) within ±0.4% deviation .

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer : Store in airtight, light-protected containers under inert gas (e.g., argon) at −20°C. Conduct accelerated stability studies (40°C/75% relative humidity for 6 months) to assess degradation pathways. Monitor via HPLC for byproducts like hydrolyzed imidamide or ethylpicolinic acid .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic efficiency data for reactions involving this compound?

  • Methodological Answer : Contradictions often arise from solvent polarity, temperature gradients, or catalyst loading. Systematic design of experiments (DoE) with variables like solvent (DMF vs. THF), temperature (40–100°C), and Pd catalyst ratios (1–5 mol%) can identify optimal conditions. Use ANOVA to statistically validate data trends and control for confounding variables (e.g., moisture content) .

Q. What strategies are effective for mechanistic studies of this compound in cross-coupling reactions?

  • Methodological Answer : Employ kinetic isotope effects (KIE) and density functional theory (DFT) calculations to probe rate-determining steps. Isotopic labeling (e.g., deuterated ethyl groups) combined with in-situ FTIR or Raman spectroscopy can track intermediate formation. Compare turnover frequencies (TOF) under varying ligand environments to elucidate steric/electronic effects .

Q. How should researchers design experiments to optimize the selectivity of this compound in multi-component systems?

  • Methodological Answer : Use response surface methodology (RSM) to model interactions between variables (e.g., pH, temperature, substrate ratios). For example, a central composite design (CCD) with 3–5 levels per variable can map selectivity thresholds. Validate models with confirmatory runs and use LC-MS to identify competing reaction pathways (e.g., N-alkylation vs. C–H activation) .

Q. What analytical approaches are recommended for detecting trace impurities in this compound batches?

  • Methodological Answer : Combine HPLC with charged aerosol detection (CAD) for non-UV-active impurities. For structural elucidation, hyphenate LC with tandem MS (LC-MS/MS) or ion mobility spectrometry (IMS). Quantify limits of detection (LOD) via signal-to-noise ratios (S/N ≥ 3) and validate against pharmacopeial standards (e.g., ICH Q3 guidelines) .

Data Analysis and Reporting

Q. How can researchers address reproducibility challenges in studies involving this compound?

  • Methodological Answer : Document all experimental parameters (e.g., stirring rate, cooling gradients) and raw data in open-access repositories. Use standardized reporting frameworks, such as MIAPE (Minimum Information About a Pharmaceutical Experiment), to ensure transparency. Cross-validate results with independent labs using identical synthetic protocols .

Q. What statistical methods are appropriate for analyzing dose-response data in biological assays with this compound?

  • Methodological Answer : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression (R² ≥ 0.95). Calculate EC₅₀/IC₅₀ values with 95% confidence intervals via bootstrapping (n ≥ 3 replicates). For outliers, apply Grubbs’ test (α = 0.05) and justify exclusions in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.